4-(Cyclohexylmethoxy)aniline
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Overview
Description
4-(Cyclohexylmethoxy)aniline is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is characterized by the presence of a cyclohexylmethoxy group attached to the para position of an aniline ring. This compound is known for its versatility and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)aniline typically involves the reaction of 4-nitroaniline with cyclohexylmethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the desired aniline derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration of aniline followed by catalytic hydrogenation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and sulfonation reactions.
Major Products Formed
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Scientific Research Applications
4-(Cyclohexylmethoxy)aniline is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
4-Ethoxyaniline: Contains an ethoxy group in place of the cyclohexylmethoxy group.
4-Butoxyaniline: Features a butoxy group instead of the cyclohexylmethoxy group.
Uniqueness
4-(Cyclohexylmethoxy)aniline is unique due to the presence of the bulky cyclohexylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-(cyclohexylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKVTPDSILGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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